6 alpha-Methylprednisolone Sodium Hemisuccinate;6(c) paragraph sign-Methylprednisolone 21-hemisuccinate sodium salt
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Overview
Description
Methylprednisolone sodium succinate is a synthetic glucocorticoid corticosteroid and a corticosteroid ester. It is specifically the C21 succinate ester of methylprednisolone and is commonly used for its anti-inflammatory and immunosuppressive properties. This compound is often administered intravenously and is marketed under various brand names, including Solu-Medrol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of methylprednisolone sodium succinate involves the esterification of methylprednisolone with succinic acid. The process typically includes dissolving methylprednisolone in an appropriate solvent, such as alcohol, and then reacting it with succinic anhydride in the presence of a catalyst. The reaction mixture is then purified to obtain the desired ester .
Industrial Production Methods
Industrial production of methylprednisolone sodium succinate involves large-scale synthesis using similar esterification reactions. The process includes dissolving the reactants in water for injection, followed by heating and stirring to ensure complete reaction. The resulting solution is then filtered and lyophilized to produce a stable, injectable powder .
Chemical Reactions Analysis
Types of Reactions
Methylprednisolone sodium succinate undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like sodium hydroxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of methylprednisolone sodium succinate .
Scientific Research Applications
Methylprednisolone sodium succinate has a wide range of scientific research applications:
Biology: The compound is used in studies related to its anti-inflammatory and immunosuppressive effects.
Mechanism of Action
Methylprednisolone sodium succinate exerts its effects by regulating gene expression after binding to specific intracellular receptors. Once inside the cell, it translocates to the nucleus, where it modulates the transcription of various genes involved in inflammatory and immune responses. This regulation leads to a decrease in the production of pro-inflammatory cytokines and an increase in anti-inflammatory proteins .
Comparison with Similar Compounds
Similar Compounds
Methylprednisolone hemisuccinate: This compound is similar in structure and function to methylprednisolone sodium succinate and is used interchangeably in some medical applications.
Prednisone: Another corticosteroid with similar anti-inflammatory and immunosuppressive properties.
Uniqueness
Methylprednisolone sodium succinate is unique due to its rapid onset of action when administered intravenously. This makes it particularly useful in emergency medical situations where a quick therapeutic response is required .
Properties
IUPAC Name |
sodium;4-[2-(11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34O8.Na/c1-14-10-16-17-7-9-26(33,20(29)13-34-22(32)5-4-21(30)31)25(17,3)12-19(28)23(16)24(2)8-6-15(27)11-18(14)24;/h6,8,11,14,16-17,19,23,28,33H,4-5,7,9-10,12-13H2,1-3H3,(H,30,31);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQISKWAFAHGMGT-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)CCC(=O)[O-])O.[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33NaO8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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